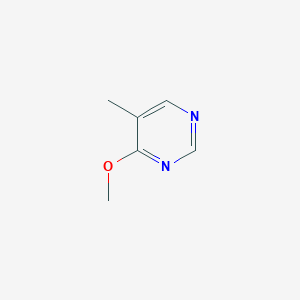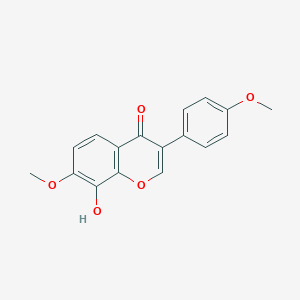![molecular formula C11H12BrN3O B096800 [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-27-6](/img/structure/B96800.png)
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play important roles in the regulation of mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea are still being studied. However, it has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. It also has potential toxicity, which must be taken into account when using it in experiments.
Direcciones Futuras
There are several future directions for the study of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea. One direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to study its effects on other enzymes and neurotransmitters, which may provide insight into its mechanism of action. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Métodos De Síntesis
The synthesis of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea involves the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(2-bromophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine carbonate to form [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters and their inhibition has been found to have therapeutic potential in the treatment of various diseases.
Propiedades
Número CAS |
17014-27-6 |
|---|---|
Nombre del producto |
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea |
Fórmula molecular |
C11H12BrN3O |
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
[(Z)-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12BrN3O/c1-8(14-15-11(13)16)6-7-9-4-2-3-5-10(9)12/h2-7H,1H3,(H3,13,15,16)/b7-6+,14-8- |
Clave InChI |
DWZPYEQXDXBSBF-ZUNXXLSSSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C=C/C1=CC=CC=C1Br |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
SMILES canónico |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
Sinónimos |
4-(o-Bromophenyl)-3-buten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



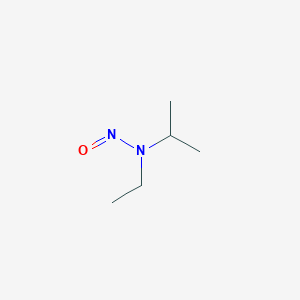

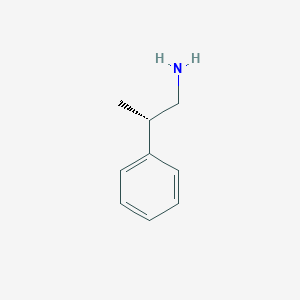
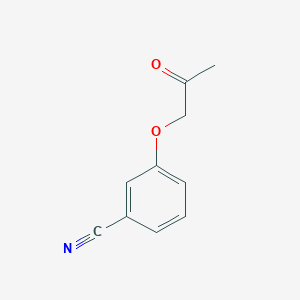
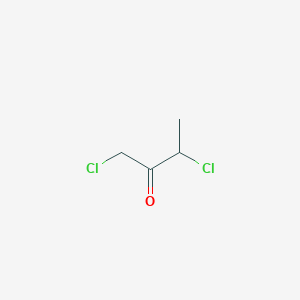
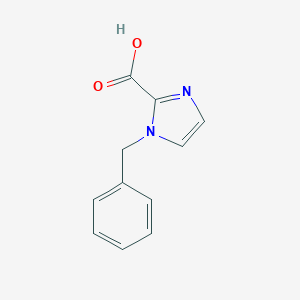
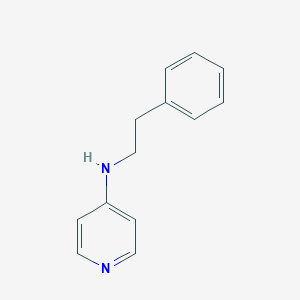
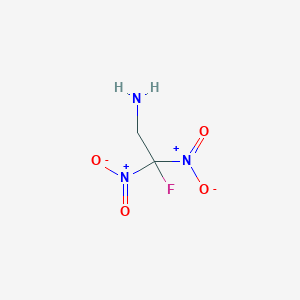
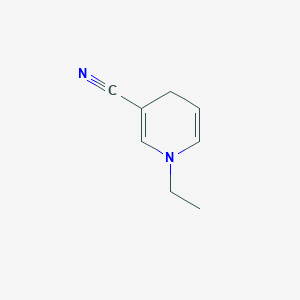
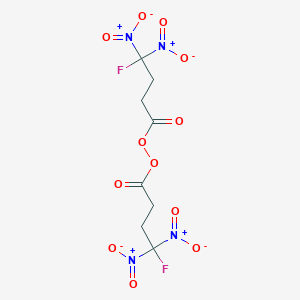
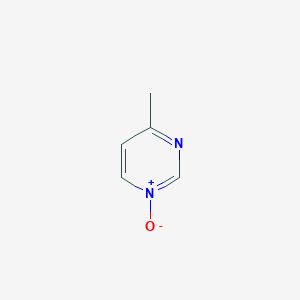
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
